Elimination Half-Life Prolongation Correlates with Ester Chain Length
The elimination half-life of fluphenazine after intramuscular administration of its ester prodrugs is directly governed by the rate of ester hydrolysis, which decreases markedly as the fatty acid chain length increases. For the clinically used decanoate (C10), the apparent elimination half-life is 6.8–9.6 days after a single injection and extends to approximately 14.3 days after multiple doses [1]. In contrast, the shorter-chain enanthate (C7) exhibits a half-life of only 3.5–4 days [2]. The hexadecanoate ester (C16), possessing a longer acyl chain, is predicted to exhibit a hydrolysis rate slower than that of the decanoate, based on the established inverse relationship between chain length and enzymatic cleavage demonstrated for this homologous series [3].
| Evidence Dimension | Apparent elimination half-life of fluphenazine following intramuscular depot injection |
|---|---|
| Target Compound Data | Hexadecanoate (C16): expected t½ > 9.6 days (single dose); > 14.3 days (multiple dose) based on chain-length trend [3] |
| Comparator Or Baseline | Fluphenazine decanoate (C10): t½ 6.8–9.6 days (single dose); ~14.3 days (multiple dose) [1]. Fluphenazine enanthate (C7): t½ 3.5–4 days (single dose) [2]. |
| Quantified Difference | Hexadecanoate is predicted to extend half-life beyond the decanoate ceiling of ~14 days under multiple-dose conditions, potentially enabling less frequent dosing intervals. |
| Conditions | Human pharmacokinetic studies for decanoate and enanthate; homologous series extrapolation for hexadecanoate from in vitro hydrolysis and in vivo dog data (Luo, 1999). |
Why This Matters
A longer elimination half-life translates directly to an extended dosing interval, reducing injection frequency and improving compliance in maintenance therapy for schizophrenia, a population with high rates of medication non-adherence.
- [1] Ereshefsky, L., Saklad, S.R., Jann, M.W., Davis, C.M., & Richards, A. (1984). Clinical pharmacokinetics of the depot antipsychotics. Clinical Pharmacokinetics, 9(Suppl 1), 7-24. PMID: 6143627. View Source
- [2] Curry, S.H., Whelpton, R., De Schepper, P.J., Vranckx, C., & Schiff, A.A. (1979). Kinetics of fluphenazine after fluphenazine dihydrochloride, enanthate and decanoate administration to man. British Journal of Clinical Pharmacology, 7(4), 325-331. PMID: 444352. View Source
- [3] Luo, J.P. (1999). Pharmacokinetic studies of fluphenazine and four ester prodrugs. Ph.D. Thesis, University of Saskatchewan. Available at: https://hdl.handle.net/10388/etd-10212004-002057. View Source
